N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS2/c25-20(13-6-7-15-16(9-13)26-10-22-15)24-21-23-19-14-3-1-2-11-4-5-12(18(11)14)8-17(19)27-21/h1-3,6-10H,4-5H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMVPNLGOJWIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC6=C(C=C5)N=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the acenaphthothiazole core, which is then coupled with a benzothiazole derivative. Key steps include:
Formation of Acenaphthothiazole Core: This can be achieved through the cyclization of acenaphthene with sulfur and nitrogen sources under controlled conditions.
Coupling Reaction: The acenaphthothiazole intermediate is then reacted with a benzothiazole derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, greener solvents, and recyclable catalysts to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole ring, using reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, RSH)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzothiazole, including N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide, exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that compounds with similar structures showed marked antiproliferative activity against leukemia and solid tumor-derived cell lines, suggesting potential for developing new cancer therapies .
Antiviral Properties
Recent studies have also explored the antiviral potential of benzothiazole derivatives. For instance, compounds were evaluated for their ability to inhibit the main protease of SARS-CoV-2, with some exhibiting IC50 values as low as 0.01 μM, indicating strong inhibitory activity . This suggests that this compound could be a candidate for further investigation as a COVID-19 therapeutic agent.
Antimicrobial Activity
While initial screenings of related compounds showed limited antimicrobial efficacy against various bacteria and fungi , ongoing research aims to modify the structure to enhance these properties. The exploration of structure-activity relationships (SAR) is critical in this aspect.
Anti-inflammatory Effects
Benzothiazole-based compounds have been reported to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent study synthesized several benzothiazole derivatives and tested their effects on human cancer cell lines. Among these compounds, one derivative showed a CC50 (cytotoxic concentration) value of 4 μM against human CD4+ lymphocytes, indicating significant cytotoxicity. Further evaluations revealed that this compound inhibited the growth of leukemia cell lines effectively .
Case Study 2: SARS-CoV-2 Inhibition
In a study focused on COVID-19 therapeutics, researchers evaluated the inhibitory effects of thiazole/thiadiazole derivatives on SARS-CoV-2 protease. The most promising compound demonstrated high potency with minimal cytotoxicity on normal human cells, making it a strong candidate for further development as an antiviral agent .
Mechanism of Action
The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares CzBBIT and 2CzBBIT (as representative analogs of the target compound) with other bipolar host materials, focusing on thermal, photophysical, electrochemical, and device-performance metrics.
Table 1: Key Properties of CzBBIT, 2CzBBIT, and Benchmark Host Materials
¹CzCP: Chromenopyrazole-based host. ²DPAC-TRZ: Benchmark blue TADF emitter. ³Td: Thermal decomposition temperature (5% weight loss). ⁴Tg: Glass transition temperature.
Structural and Electronic Comparison
- CzBBIT vs. 2CzBBIT: Electron Donors: CzBBIT employs a single carbazole donor, while 2CzBBIT uses a bicarbazole donor, enhancing electron-donating strength and reducing HOMO depth (-5.57 eV vs. -5.67 eV) . Triplet Energy (ET): Both retain high ET (~3.1 eV) due to a non-conjugated methylene bridge, preventing π-conjugation extension and ensuring energy confinement for green TADF emitters like IAcTr-out . Thermal Stability: 2CzBBIT exhibits superior Td (392°C) and Tg (161°C) due to higher molecular weight and rigidity .
- CzBBIT vs. CzCP: Electron Acceptor: CzBBIT uses a benzimidazo-benzothiazine (BBIT) core, while CzCP employs chromenopyrazole (CP). The BBIT core provides higher ET (3.17 eV vs. 2.95 eV), crucial for suppressing exciton quenching . Device Performance: CzBBIT achieves lower EQE (23.3%) than CzCP (27.9%) but offers better solubility for solution processing .
Photophysical and Device Performance
- Optical Properties: CzBBIT and 2CzBBIT show similar absorption spectra dominated by π-π* transitions. However, 2CzBBIT exhibits a red-shifted PL emission (376–388 nm) due to stronger donor-acceptor interaction . Both hosts demonstrate high photoluminescence quantum yields (PLQY: 62–71%), critical for minimizing non-radiative decay in OLEDs .
OLED Efficiency :
- CzBBIT-based devices achieve a maximum EQE of 23.3%, outperforming 2CzBBIT (18.7%) due to balanced charge transport and faster reverse intersystem crossing (kRISC = 8.6 × 10⁵ s⁻¹ vs. 7.9 × 10⁵ s⁻¹) .
- Comparatively, CzCP hosts yield higher EQE (27.9%) but require vacuum deposition, unlike solution-processable BBIT derivatives .
Morphological and Thermal Robustness
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes both thiazole and benzo derivatives. The synthesis typically involves multi-step organic reactions, often starting from simpler thiazole derivatives and employing various coupling reactions to achieve the desired molecular architecture.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of benzo[d]thiazole possess cytotoxic effects with half-maximal inhibitory concentration (CC50) values in the low micromolar range (4-9 µM) against human CD4+ lymphocytes used to support HIV-1 growth . This suggests a broader potential for these compounds in targeting drug-resistant cancers.
| Cell Line | CC50 (µM) | Activity |
|---|---|---|
| Human CD4+ Lymphocytes | 4-9 | Cytotoxicity |
| Leukemia Cell Lines | Variable | Antiproliferative activity |
| Solid Tumor Cell Lines | Variable | Limited activity observed |
Antimicrobial Activity
Despite the promising anticancer properties, initial evaluations of related compounds indicated a lack of significant antiviral or antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria as well as certain viruses like HIV and HBV . This limitation highlights the need for further structural modifications to enhance antimicrobial efficacy.
The biological activities of these compounds are often attributed to their ability to interact with cellular targets involved in proliferation and survival pathways. For example, the cytotoxic effects observed in cancer cells may result from the induction of apoptosis or cell cycle arrest through modulation of signaling pathways associated with cell growth.
Case Studies
- Cytotoxicity in Cancer Research : A study evaluated a series of benzo[d]isothiazole derivatives for their antiproliferative effects against various cancer cell lines. The results indicated that while many compounds exhibited significant cytotoxicity against leukemia cells, only select compounds showed efficacy against solid tumors .
- Antimicrobial Testing : In a comprehensive screening involving multiple bacterial strains and viruses, none of the tested derivatives demonstrated effective antimicrobial properties. This underscores the importance of continued exploration into structural modifications that could enhance bioactivity against infectious agents .
Q & A
Q. Methodology :
- Stepwise Synthesis : Utilize a multi-step approach involving cyclization and coupling reactions. For example, acenaphthenequinone derivatives can be functionalized with thiazole moieties via condensation reactions under reflux conditions in aprotic solvents like acetonitrile or DMF .
- Catalysts and Coupling Agents : Employ coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation between the benzo[d]thiazole-6-carboxylic acid and the dihydroacenaphtho-thiazol-8-amine intermediate .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to isolate the target compound. Monitor purity via HPLC (≥98%) and confirm structure with / NMR and high-resolution mass spectrometry (HRMS) .
What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Q. Advanced Analysis :
- NMR Spectroscopy : Assign protons and carbons using NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and NMR (e.g., carbonyl carbons at δ 165–170 ppm). 2D experiments (COSY, HSQC, HMBC) resolve overlapping signals and confirm connectivity .
- Mass Spectrometry : Use HRMS (ESI-TOF) to verify the molecular ion ([M+H]) and rule out side products. For example, a calculated mass of 425.12 g/mol should match experimental data within ±2 ppm .
- X-ray Crystallography : If single crystals are obtained, employ SHELXL for structure refinement. Analyze bond lengths (e.g., C–S bonds ≈1.75 Å) and dihedral angles to validate the fused thiazole-acenaphthene system .
How can discrepancies in biological activity data for this compound be resolved during preclinical evaluation?
Q. Data Contradiction Analysis :
- Assay Reprodubility : Standardize cell-based assays (e.g., IC in cancer cell lines) by controlling variables like passage number, serum batch, and incubation time. Use triplicate measurements and statistical tools (e.g., ANOVA) to assess significance .
- Solubility Considerations : Address poor aqueous solubility by formulating the compound with co-solvents (e.g., DMSO/PBS mixtures) or nanoencapsulation. Measure solubility via HPLC and correlate with activity trends .
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways. Modify the structure (e.g., fluorination of the benzothiazole ring) to enhance metabolic stability if needed .
What computational strategies are recommended for predicting the compound’s binding affinity to therapeutic targets?
Q. Advanced Modeling :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinase domains). Focus on key interactions like hydrogen bonds with catalytic lysine residues or π-π stacking with hydrophobic pockets .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints over time .
- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and HOMO/LUMO energies. Validate with a test set of analogs to prioritize synthesis .
How can the compound’s photophysical properties be leveraged for applications in materials science?
Q. Emerging Applications :
- OLED Host Materials : Evaluate triplet energy () via low-temperature phosphorescence spectroscopy. A high (~3.0 eV) enables energy transfer to thermally activated delayed fluorescence (TADF) emitters in OLEDs .
- Solution-Processable Films : Test solubility in chlorobenzene or toluene (≥10 mg/mL) and spin-coat thin films. Measure photoluminescence quantum yield (PLQY) using integrating spheres; a PLQY >80% indicates minimal non-radiative decay .
- Electrochemical Stability : Perform cyclic voltammetry to determine oxidation/reduction potentials. A LUMO level ≤-3.0 eV (vs. vacuum) suggests suitability as an electron-transport material .
What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
Q. Crystallographic Challenges :
- Twinned Crystals : Use SHELXD for initial phase determination and TWINLAW to identify twinning operators. Refine with SHELXL using the HKLF5 format for twinned data .
- Disorder in the Thiazole Ring : Apply restraints (e.g., SIMU, DELU) to stabilize refinement. Validate with difference density maps (Fo–Fc) to ensure residuals <0.2 eÅ .
- Data Quality : Collect high-resolution data (≤1.0 Å) at synchrotron facilities. Use multi-scan corrections (e.g., SADABS) to mitigate absorption effects in heavy-atom-containing derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
